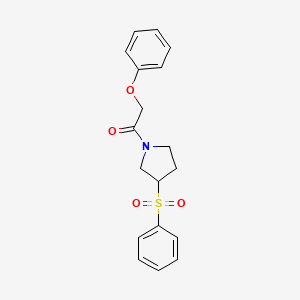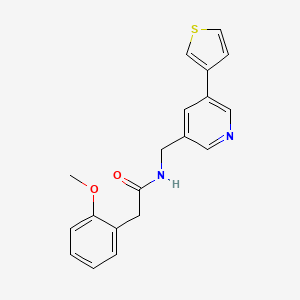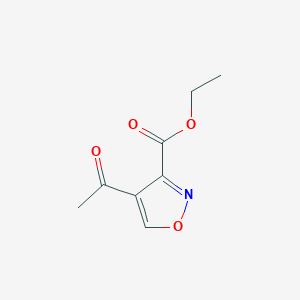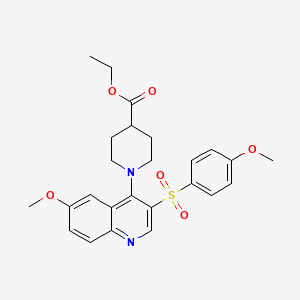
2-chloro-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzamide is a chemical compound with the linear formula C15H15ClN2O . It has a molecular weight of 274.753 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of 2-chloro-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzamide consists of a benzamide core with a chlorine atom at the 2-position and a 4-(dimethylamino)phenyl)-2-hydroxyethyl group attached to the nitrogen atom .
Scientific Research Applications
Synthesis and Reactivity
Compounds with similar structures have been synthesized and studied for their unique reactivity and potential as intermediates in the creation of complex molecules. For example, the synthesis of substituted 3-phenyl-6H-pyrazolo[4,3-d]isoxazoles from corresponding 4-benzoyl-5-hydroxypyrazoles involves reactions that highlight the versatility of benzamide derivatives in synthetic chemistry (Holzer & Hahn, 2003). Such synthetic pathways may provide insights into the potential chemical manipulations of 2-chloro-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzamide for generating novel compounds.
Coordination Chemistry
The coordination and reactivity of benzamide derivatives with metal ions have been explored, suggesting possible applications in the development of metal-organic frameworks (MOFs) or catalysts. The study on coordination and reactivity of phenyl isocyanides illustrates the potential of benzamide derivatives in forming complexes with metals, which could have implications in catalysis or material science (Facchin et al., 2002).
Nonlinear Optical Materials
Derivatives of benzamides have been investigated for their nonlinear optical properties, which are crucial for applications in photonics and optical communication technologies. The synthesis and nonlinear optical absorption of novel chalcone derivative compounds, which share structural similarities with benzamides, demonstrate the potential of such compounds in optical device applications (Rahulan et al., 2014).
Biological Activity
While the specific biological activities of 2-chloro-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzamide are not provided, related compounds have been studied for their biological effects. For instance, the synthesis and characterization of aromatic polymers containing triazine rings and long alkyl side chains show potential applications in biocompatible materials and drug delivery systems (Lin et al., 1990).
Safety and Hazards
Future Directions
Given the lack of information on 2-chloro-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzamide, future research could focus on elucidating its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. This could potentially lead to the development of new applications for this compound in various fields .
properties
IUPAC Name |
2-chloro-N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2/c1-20(2)13-9-7-12(8-10-13)16(21)11-19-17(22)14-5-3-4-6-15(14)18/h3-10,16,21H,11H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJMSGFJBGDNMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B2441590.png)
![(E)-4-(Dimethylamino)-N-(7-oxo-6-azaspiro[3.4]octan-2-yl)but-2-enamide](/img/structure/B2441591.png)

![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B2441595.png)
![(E)-4-(Dimethylamino)-N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]but-2-enamide](/img/structure/B2441596.png)
![2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2441600.png)
![N-(3,5-dimethylphenyl)-2-(1,5-dioxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2441602.png)
![N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2441603.png)
![9-(2,3-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2441606.png)
![2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2441607.png)



